
Silanol, tris(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanol, tris(2,4,6-trimethylphenyl)-: is a chemical compound with the molecular formula C27H34OSi . It is a member of the silanol family, which are compounds containing a silicon-oxygen-hydrogen (Si-OH) functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, tris(2,4,6-trimethylphenyl)- typically involves the reaction of tris(2,4,6-trimethylphenyl)silane with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired silanol compound .
Industrial Production Methods: While specific industrial production methods for Silanol, tris(2,4,6-trimethylphenyl)- are not widely documented, it is generally produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Silanol, tris(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanones.
Reduction: It can be reduced to regenerate the parent silane.
Substitution: The hydroxyl group (OH) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, or other peroxides.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of silanones.
Reduction: Regeneration of tris(2,4,6-trimethylphenyl)silane.
Substitution: Formation of various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Silanol, tris(2,4,6-trimethylphenyl)- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, including coatings and adhesives
Wirkmechanismus
The mechanism of action of Silanol, tris(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl group (OH) in the silanol moiety can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also participate in coordination chemistry, forming complexes with metal ions and other substrates .
Vergleich Mit ähnlichen Verbindungen
- Tris(trimethylsilyl)silanol
- Tris(tert-butoxy)silanol
- Tris(4-(dimethylamino)phenyl)silanol
Comparison: Silanol, tris(2,4,6-trimethylphenyl)- is unique due to its bulky trimethylphenyl groups, which provide steric hindrance and influence its reactivity compared to other silanols. This steric effect can enhance its stability and make it suitable for specific applications where other silanols might not be as effective .
Eigenschaften
CAS-Nummer |
192059-69-1 |
|---|---|
Molekularformel |
C27H34OSi |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
hydroxy-tris(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C27H34OSi/c1-16-10-19(4)25(20(5)11-16)29(28,26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15,28H,1-9H3 |
InChI-Schlüssel |
ACKJGVYOHAJVAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


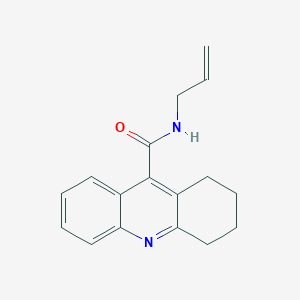


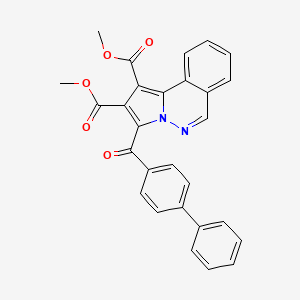
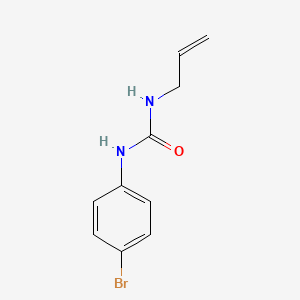
![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)
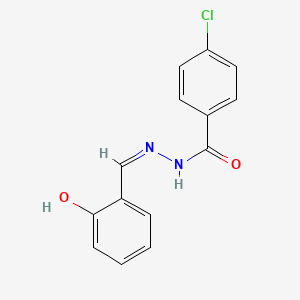
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939929.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939938.png)
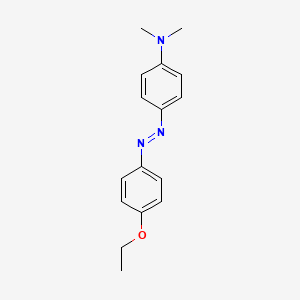
![N-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)acetamide](/img/structure/B11939949.png)
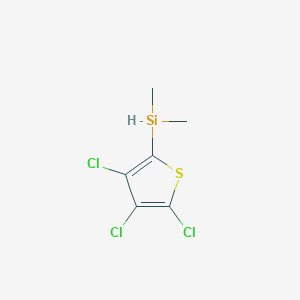
![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)
